ethyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoate
Description
Ethyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoate (CAS: 1965266-29-8) is a chiral organic compound with a molecular formula of C₁₂H₂₃NO₅ and a molecular weight of 261.32 g/mol . Its structure features:
- A pentanoate backbone with an ethyl ester group at the terminal position.
- A (4R)-stereocenter bearing a tert-butoxycarbonyl (Boc)-protected amino group.
- A 3-hydroxy substituent on the carbon adjacent to the stereocenter.
This compound is classified as a powder and is stored at 4 °C to maintain stability .
Properties
IUPAC Name |
ethyl (4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5/c1-6-17-10(15)7-9(14)8(2)13-11(16)18-12(3,4)5/h8-9,14H,6-7H2,1-5H3,(H,13,16)/t8-,9?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSXUUIYWQKWPG-VEDVMXKPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(C)NC(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC([C@@H](C)NC(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ethyl 3-hydroxybutanoate and tert-butoxycarbonyl chloride.
Protection of the Hydroxyl Group: The hydroxyl group of ethyl 3-hydroxybutanoate is first protected using a suitable protecting group, such as a silyl ether.
Formation of the Boc-Protected Amino Group: The protected hydroxyl compound is then reacted with tert-butoxycarbonyl chloride in the presence of a base like triethylamine to form the Boc-protected amino ester.
Deprotection of the Hydroxyl Group: The protecting group on the hydroxyl group is removed under mild acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound’s structure includes:
-
Boc-protected amine : A stable protecting group for amines during synthesis.
-
Hydroxyl group : Enables oxidation, protection (e.g., silylation), or coupling reactions.
-
Ethyl ester : Susceptible to hydrolysis or transesterification.
Deprotection of the Boc Group
The Boc group is removed under acidic conditions (e.g., TFA or p-Toluenesulfonic acid) to expose the amine for subsequent reactions .
Reaction Conditions :
| Reagent | Solvent | Temperature | Outcome |
|---|---|---|---|
| TFA (trifluoroacetic acid) | DCM/THF | rt (room temperature) | Free amine (deprotection) |
| p-Toluenesulfonic acid | EtOH/water | Reflux | Complete deprotection |
Hydrolysis of the Ethyl Ester
Hydrolysis converts the ester to a carboxylic acid, enabling peptide coupling or further derivatization.
Reaction Conditions :
| Reagent | Solvent | Temperature | Outcome |
|---|---|---|---|
| LiOH | THF/water | rt | Carboxylic acid |
| HCl | THF/water | rt | Acid chloride intermediate |
Oxidation of the Hydroxyl Group
The secondary hydroxyl group can be oxidized to a ketone using reagents like Dess-Martin periodinane.
Reaction Conditions :
| Reagent | Solvent | Temperature | Outcome |
|---|---|---|---|
| Dess-Martin periodinane | DCM | rt | Ketone derivative |
Coupling Reactions
After Boc deprotection, the amine can undergo peptide coupling (e.g., with N-hydroxysuccinimide esters) or form amides/ureas.
Reaction Conditions :
| Reagent | Solvent | Temperature | Outcome |
|---|---|---|---|
| HATU, DIPEA | DMF | rt | Peptide bond formation |
Stereochemical Considerations
The 4R configuration influences reaction outcomes, particularly in coupling reactions where stereospecific interactions occur . The hydroxyl group’s position (3-hydroxy) may also direct regioselectivity in oxidation or protection.
Comparative Analysis of Functional Group Reactivity
| Functional Group | Reaction Type | Reagent | Outcome |
|---|---|---|---|
| Boc-protected amine | Deprotection | TFA | Free amine |
| Ethyl ester | Hydrolysis | LiOH | Carboxylic acid |
| Hydroxyl group | Oxidation | Dess-Martin periodinane | Ketone |
Challenges and Limitations
-
Selectivity : Simultaneous presence of multiple reactive groups (amine, hydroxyl, ester) may require protective strategies.
-
Stability : The ester may hydrolyze under acidic conditions, necessitating careful control of reaction parameters .
Research Findings and Trends
-
Medicinal Chemistry : Used as an intermediate in synthesizing enzyme inhibitors and receptor modulators .
-
Continuous Flow Synthesis : Potential for scale-up using flow reactors to enhance yield and purity.
-
Computational Insights : Quantum mechanical studies predict reactivity patterns influenced by steric hindrance and electronic effects.
This compound exemplifies the interplay of stereochemistry and functional group chemistry in modern organic synthesis. Its versatility in deprotection, coupling, and oxidation reactions underscores its utility in both academic and industrial applications.
Scientific Research Applications
Medicinal Chemistry
Ethyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoate has been investigated for its potential therapeutic effects, particularly in neurodegenerative diseases. Its structure allows it to interact with biological systems effectively, making it a candidate for drug development.
- Neuroprotective Agents : The compound has shown promise in studies aimed at developing neuroprotective agents against conditions like Alzheimer's disease. Research indicates that compounds with similar structures can inhibit amyloid beta aggregation, a hallmark of Alzheimer’s pathology .
Biochemical Studies
The compound's hydroxypentanoate structure allows it to serve as a substrate or inhibitor in various enzymatic reactions. Its applications include:
- Enzyme Inhibition Studies : this compound can be used to study the inhibition of enzymes involved in metabolic pathways, particularly those related to amino acid metabolism.
- Cell Culture Experiments : The compound's effects on cell viability and proliferation can be evaluated in cultured cell lines, providing insights into its biological activity and potential cytotoxicity.
Case Study 1: Neuroprotective Effects
In a study examining compounds similar to this compound, researchers found that certain derivatives exhibited moderate protective effects on astrocytes exposed to amyloid beta peptides. These findings suggest that modifications to the compound could enhance its neuroprotective properties .
Case Study 2: Synthesis Optimization
Research focused on synthesizing this compound highlighted the importance of optimizing reaction conditions to maximize yield and purity. Techniques such as thin-layer chromatography were employed to monitor reaction progress and ensure complete conversion of starting materials .
Mechanism of Action
The mechanism of action of ethyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoate involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation. The hydroxyl group can also be modified to introduce additional functional groups, enhancing the compound’s versatility in synthesis.
Comparison with Similar Compounds
Key Structural and Functional Differences
The compound is compared below with (4S,5S)-tert-butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxoheptanoate (CAS: 35047-60-0), a structurally related ester derivative .
Implications of Structural Variations
Ester Group Stability :
- The ethyl ester in the target compound may offer faster hydrolysis rates compared to the bulkier tert-butyl ester in the comparator, which is more resistant to enzymatic or chemical cleavage .
- tert-Butyl esters are often used to enhance lipophilicity and membrane permeability in drug design.
Amino Protecting Groups: Boc (in the target compound) is acid-labile and commonly removed under mild acidic conditions (e.g., trifluoroacetic acid). Cbz (in the comparator) requires hydrogenolysis (H₂/Pd-C) for deprotection, limiting its use in hydrogen-sensitive reactions .
Functional Group Reactivity: The 3-hydroxyl group in the target compound enables hydrogen bonding and participation in glycosylation or phosphorylation reactions.
The 4S,5S configuration in the comparator introduces additional steric constraints, which could influence synthetic pathways or bioavailability.
Biological Activity
Ethyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and implications of this compound based on diverse research findings.
- IUPAC Name: Ethyl (4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
- Molecular Formula: C₁₂H₂₃NO₅
- Molecular Weight: 261.32 g/mol
- CAS Number: 1965266-29-8
- PubChem ID: 15719418
Synthesis
The synthesis of this compound typically involves:
- Starting Materials: The synthesis begins with readily available amino acids or their derivatives.
- Reactions: Key steps include protection of the amino group, followed by esterification and hydroxylation.
- Yield: Reports indicate yields can vary; however, efficient methods can achieve significant yields over 70% .
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. It was screened against the NCI 60 tumor cell lines, showing remarkable activity:
- At a concentration of 10 μM, it induced over 50% growth inhibition in approximately 40% of the tested cell lines .
Antimicrobial Activity
Research has also pointed to the antimicrobial potential of related compounds within the same class:
- Compounds with similar structures have demonstrated varying degrees of antibacterial and antifungal activity, suggesting that this compound may exhibit similar properties .
Enzyme Inhibition
Studies indicate that compounds containing the tert-butoxycarbonyl group can act as enzyme inhibitors:
- This mechanism is particularly relevant in drug design, where inhibiting specific enzymes can lead to therapeutic effects in diseases like cancer and metabolic disorders .
Case Studies
Q & A
Q. What in vivo pharmacokinetic studies have been conducted on structurally related compounds?
- Methodological Answer : Analogous Boc-protected ethyl esters (e.g., Eli Lilly’s p-fluorobenzyl derivative) show:
- Oral Bioavailability : ~40% in rodent models due to esterase-mediated hydrolysis.
- Half-Life : 2–4 hours, with hydroxylation as the primary metabolic pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
